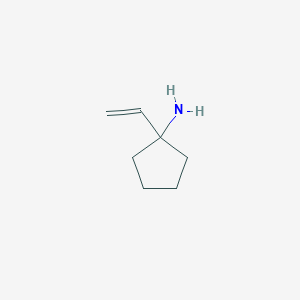

1-Ethenylcyclopentan-1-amine

Description

Contextualization within Modern Organic Chemistry and Amine-Containing Scaffolds

In the vast landscape of modern organic chemistry, amine-containing scaffolds are of paramount importance. Amines, organic compounds derived from ammonia, are integral to a wide array of natural and synthetic molecules. ncert.nic.in Their presence is noted in essential biological molecules like proteins, vitamins, and hormones, as well as in synthetic applications such as polymers and pharmaceuticals. ncert.nic.in The nitrogen atom in amines is trivalent and possesses a lone pair of electrons, rendering it nucleophilic and basic, which dictates its chemical reactivity. ncert.nic.in

Cycloalkyl amines, a subclass of amines, have been extensively used in drug design due to the favorable pharmacokinetic properties that basic amine substituents often confer. nih.gov However, the metabolic pathways of certain cycloalkyl amines can lead to the formation of reactive intermediates, a factor that necessitates careful study. nih.govresearchgate.net The investigation of specific cycloalkyl amines like 1-ethenylcyclopentan-1-amine is crucial for understanding the structure-activity relationships within this important class of compounds.

Significance of Ethenyl and Cyclopentane (B165970) Structural Motifs in Synthetic Chemistry

The structural composition of this compound features two key motifs: the ethenyl (or vinyl) group and the cyclopentane ring. Both are significant building blocks in synthetic chemistry.

The cyclopentane ring is a five-membered carbocyclic system found in numerous natural products and medicinally relevant molecules. benthamdirect.comresearchgate.net While historically considered a challenging scaffold for stereocontrolled synthesis, modern synthetic methods have made complex cyclopentanoid structures more accessible. benthamdirect.comresearchgate.net The cyclopentane motif is recognized as a privileged scaffold in drug discovery, offering a balance of rigidity and conformational flexibility that can be advantageous for binding to biological targets. benthamdirect.comresearchgate.netdigitellinc.comnih.gov Conformational rigidification of the cyclopentane ring is an established strategy in medicinal chemistry to enhance properties like affinity and metabolic stability. digitellinc.comnih.gov

The combination of the nucleophilic amine, the reactive ethenyl group, and the versatile cyclopentane scaffold in a single molecule, this compound, presents a unique chemical entity with potential for diverse applications in organic synthesis and medicinal chemistry.

Historical Development of Related Cycloalkenyl Amine Chemistry

The development of synthetic methodologies for cycloaliphatic amines has a long history. Early processes focused on the hydrogenation of monocyclic arylamines to produce the corresponding cycloaliphatic amines. google.com For instance, a process patented in the 1960s described the continuous production of cyclohexylamine (B46788) from aniline (B41778) using a palladium on carbon catalyst. google.com

More recent research has focused on developing more sophisticated and enantioselective methods for the synthesis of chiral amines, including those with cyclic frameworks. acs.org The development of catalysts for the hydrogenation of nitriles to primary amines has been an area of intense research for over a century, reflecting the industrial importance of these products. researchgate.net In the 21st century, significant advances have been made in the enantioselective synthesis of chiral amines through catalytic asymmetric hydrogenation. acs.org

Specifically, the synthesis of cyclic chiral amines has been advanced through techniques like nickel-catalyzed alkene desymmetrization, which allows for the construction of frameworks with multiple stereocenters from cyclopentenylamine derivatives. rsc.orgrsc.org These modern methods provide efficient routes to complex chiral architectures that were previously difficult to access. rsc.orgrsc.org

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted due to the convergence of its structural features and their relevance to contemporary chemical research. The molecule's architecture, which combines a primary amine, a vinyl group, and a cyclopentane ring, suggests its potential as a versatile building block in several key areas:

Organic Synthesis: The dual functionality of the nucleophilic amine and the electrophilically reactive ethenyl group allows for a wide range of chemical transformations. smolecule.com This makes it a potentially valuable intermediate for the synthesis of more complex organic molecules.

Medicinal Chemistry: The cyclopentane scaffold is a recognized "privileged" structure in drug discovery. benthamdirect.comresearchgate.net The specific arrangement of functional groups in this compound could serve as a starting point for the design and synthesis of novel therapeutic agents.

Material Science: The presence of a polymerizable vinyl group suggests potential applications in the development of new polymers and materials. smolecule.com

The systematic study of its synthesis, chemical properties, and reactivity is essential to unlock the full potential of this intriguing molecule.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1391303-96-0 |

| SMILES | C=CC1(CCCC1)N |

| Boiling Point (estimated) | 162–165°C |

| Density (predicted) | 0.92 g/cm³ |

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1-ethenylcyclopentan-1-amine |

InChI |

InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2 |

InChI Key |

VDFOZBKJGIZQHR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenylcyclopentan 1 Amine

Retrosynthetic Analysis of 1-Ethenylcyclopentan-1-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com This process involves breaking down the target molecule into precursor fragments, known as synthons, and their corresponding synthetic equivalents. egrassbcollege.ac.in

For this compound, the key disconnections involve the carbon-nitrogen bond and the carbon-carbon bond of the ethenyl group. A primary retrosynthetic approach would disconnect the amine group, suggesting a precursor such as a cyclopentanone (B42830) derivative. vulcanchem.com The ethenyl group can be introduced through various methods, including a Wittig-type reaction on a ketone or by the addition of a vinyl organometallic reagent to a carbonyl group.

Another logical disconnection is at the junction of the vinyl group and the cyclopentane (B165970) ring. This suggests a strategy where a cyclopentylamine (B150401) derivative is reacted with a reagent that can introduce the vinyl group. Functional group interconversion (FGI) is also a key consideration, where one functional group is converted into another to facilitate a desired disconnection or reaction. ias.ac.in For instance, a nitro group could be a precursor to the amine functionality, allowing for different synthetic strategies. ias.ac.in

Development of Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through several methods, including the condensation of cyclopentanone with vinylamine (B613835) under catalytic conditions. vulcanchem.com Other innovative strategies focus on building the cyclopentane ring, followed by the introduction of the amine and ethenyl groups. smolecule.com

Stereoselective and Enantioselective Synthesis of this compound

The creation of specific stereoisomers (enantiomers or diastereomers) in unequal amounts is the goal of enantioselective, or asymmetric, synthesis. wikipedia.org This is particularly important when a molecule has a chiral center, as is the case with many biologically active compounds. wikipedia.org Enantioselective synthesis is achieved by using a chiral influence, such as a chiral catalyst, reagent, or auxiliary, which lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org

For this compound, which has a stereocenter at the C1 position of the cyclopentane ring, achieving high stereoselectivity is a significant synthetic challenge. Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. wikipedia.org For example, the stereoselective synthesis of related cyclopentylamine derivatives has been achieved through methods like zirconocene-mediated ring contraction reactions, which can produce cis-2-vinylcycloalkanols with high diastereoselectivity. smolecule.com

The table below summarizes some approaches to stereoselective synthesis relevant to the formation of substituted cyclopentylamines.

| Method | Key Features | Stereoselectivity |

| Zirconocene-mediated ring contraction | Forms cis-2-vinylcycloalkanols from vinyl cyclic acetals. | High diastereoselectivity (e.g., >20:1). smolecule.com |

| Reductive amination | Can be made stereoselective using a bulky hydride source. | High diastereoselectivity (e.g., 10:1). mdpi.com |

| Aza-Prins type dimerization and cyclization | Tandem reaction of N-acyliminium ions with allylsilanes. | Stereocontrolled synthesis of N-heterocycles. rsc.org |

| Iodonitrene-mediated ring contraction | Converts pyrrolidines to cyclobutanes stereospecifically. | Involves a radical pathway with nitrogen extrusion. ntu.ac.uk |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by increasing reaction rates and enabling transformations that would otherwise be difficult or impossible. nih.gov Both transition-metal catalysis and organocatalysis offer powerful tools for the synthesis of complex molecules like this compound. smolecule.comwikipedia.org

Transition-metal catalyzed reactions are fundamental to the synthesis of aliphatic amines. researchgate.netnih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. ijrpr.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for forming carbon-carbon bonds, including the introduction of a vinyl group onto a ring structure. mdpi.com

Hydroamination: This reaction involves the addition of an N-H bond across a carbon-carbon double or triple bond and is a direct method for synthesizing amines. nih.gov

Reductive Amination: Direct asymmetric reductive amination (DARA) is a highly efficient method for producing chiral amines from ketones and amines in a single step, often catalyzed by iridium complexes. d-nb.info

The following table highlights some transition metal-catalyzed reactions relevant to the synthesis of this compound and related structures.

| Catalyst Type | Reaction | Description |

| Palladium | Heck Reaction | Couples aryl or vinyl halides with alkenes. mdpi.com |

| Rhodium | Cycloisomerization | Converts cis-3-en-1-ynes to cyclopentadiene (B3395910) derivatives. smolecule.com |

| Ruthenium | Olefin Metathesis | Rearranges olefins to form new carbon-carbon double bonds. mdpi.com |

| Iridium | Direct Asymmetric Reductive Amination (DARA) | Couples ketones with amines to form chiral amines. d-nb.info |

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. wikipedia.org Biocatalysis, on the other hand, employs enzymes to carry out highly selective and efficient reactions. researchgate.net

Organocatalysis: Chiral Brønsted acids, for example, have been used in the asymmetric cyclization of iminium ions to form enantiomerically enriched aminoindene derivatives. rsc.org Proline and other secondary amines are also effective organocatalysts for various reactions. wikipedia.org

Biocatalysis: Enzymes such as transaminases, oxidases, and imine reductases are increasingly used for the synthesis of chiral amines. researchgate.netnih.gov Transaminases can be used for the kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and the deracemization of racemic amines. mdpi.com Native amine dehydrogenases have also shown potential for the synthesis of small chiral alkyl amines. frontiersin.org

The table below summarizes some organocatalytic and biocatalytic approaches.

| Catalysis Type | Catalyst/Enzyme | Application |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric iminium ion cyclization. rsc.org |

| Biocatalysis | Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones. mdpi.com |

| Biocatalysis | Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to produce chiral amines. frontiersin.org |

| Biocatalysis | C-N Lyases | Stereoselective synthesis of tertiary amines. researchgate.net |

Optimization of Reaction Conditions for Efficient Production of this compound

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions, including solvent, temperature, catalyst loading, and the choice of base. mdpi.comresearchgate.net For instance, in the vinylation of secondary amines, the solvent can have a significant impact on the yield, with DMSO proving to be a suitable choice in some cases. mdpi.com The concentration of reactants and the nature of the catalyst and base are also critical factors that need to be fine-tuned to maximize product yield and minimize side reactions. researchgate.net

Machine learning-driven optimization is an emerging approach to efficiently explore the vast parameter space of a chemical reaction. chemrxiv.org This can lead to significant improvements in yield and productivity compared to traditional optimization methods. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

Catalytic reductive amination of cyclopentanone represents a more direct and atom-economical route to amines compared to classical methods. researchgate.netjocpr.com This reaction typically involves the condensation of a carbonyl compound with an amine, followed by the reduction of the resulting imine intermediate. jocpr.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. rsc.org For instance, ruthenium-based catalysts supported on niobium oxide have shown high yields for the reductive amination of cyclopentanone to cyclopentylamine. researchgate.netmdpi.com While this produces a saturated amine, modifications to the reaction, such as the introduction of a vinyl group either before or after amination, could be explored.

Another green approach involves the synthesis of enamines from cyclopentanone. core.ac.ukresearchgate.net Enamines are valuable intermediates that can be formed by the reaction of a ketone with a secondary amine, often with the removal of water. core.ac.uk The use of solid acid catalysts, such as zeolites, can facilitate this transformation under milder conditions and allows for easier catalyst recovery. researchgate.net The resulting enamine could then potentially be converted to this compound through further synthetic steps.

Biocatalysis offers a highly specific and environmentally friendly alternative for amine synthesis. researchgate.neteuropa.eunih.gov Enzymes such as transaminases and imine reductases (IREDs) can catalyze reductive amination reactions with high stereoselectivity under mild aqueous conditions. researchgate.netnih.gov A potential biocatalytic route could involve the conversion of a vinylcyclopentanone precursor to this compound using an engineered IRED. This approach would operate at ambient temperatures and pressures, significantly reducing energy consumption and avoiding the use of hazardous reagents.

The following tables present hypothetical data for potential green synthetic routes to this compound, based on findings for similar transformations.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclopentanone Derivatives

| Catalyst System | Amine Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Atom Economy (%) | Reference (for similar reactions) |

| Ru/Nb₂O₅ | Ammonia | Water | 90 | 20 | ~85 | ~80 | researchgate.netmdpi.com |

| Pd/C | Ammonia | Methanol | 100 | 30 | ~80 | ~75 | organic-chemistry.org |

| Ni-based catalyst | Ammonia | 1,4-Dioxane | 120 | 40 | ~78 | ~72 | mdpi.com |

| Imine Reductase | Ammonia | Buffer (aq) | 30 | 1 | >90 | >95 | researchgate.netnih.gov |

Table 2: Green Metrics for Potential Synthetic Pathways to this compound

| Synthetic Pathway | Key Green Principle | Potential Advantages | Potential Challenges |

| Reductive amination of bio-derived vinylcyclopentanone | Renewable Feedstock, Catalysis | Reduces fossil fuel dependence, potentially lower carbon footprint. | Availability and cost of bio-derived starting material, catalyst stability. |

| Enamine synthesis followed by vinylation/amination | Atom Economy, Catalysis | Avoids harsh reagents, potential for high atom economy in the enamine formation step. | Multi-step process may lower overall yield, requires selective vinylation/amination. |

| Biocatalytic reductive amination | Biocatalysis, Mild Conditions | High selectivity, operates in water, low energy consumption, biodegradable catalyst. | Enzyme stability and cost, substrate scope may be limited. |

| One-pot synthesis from cyclopentanone | Process Intensification | Reduces unit operations, saves time and resources, minimizes waste. | Requires a multifunctional catalyst, potential for side reactions. |

By focusing on these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and efficient methodologies, minimizing environmental impact and aligning with modern standards for chemical production.

Chemical Reactivity and Mechanistic Studies of 1 Ethenylcyclopentan 1 Amine

Reactivity at the Amine Functionality of 1-Ethenylcyclopentan-1-amine

The reactivity of the primary amine group is a central feature of this compound's chemical profile. This functionality imparts nucleophilic and basic properties to the molecule and serves as a key site for synthetic modification.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it both a Lewis base and a nucleophile.

Basicity : As a primary aliphatic amine, this compound is expected to be a weak base. The basicity of simple aliphatic amines is well-documented, with the pKa of the conjugate acid of pentylamine being 10.21. ebi.ac.uk The cyclopentyl group is an alkyl group and is therefore electron-donating, which should result in a similar or slightly higher basicity compared to straight-chain amines. The presence of the vinyl group, with its sp2-hybridized carbons, might have a minor electron-withdrawing inductive effect, but this is not expected to significantly reduce the basicity of the distal amine.

Nucleophilicity : The amine group is a potent nucleophile, capable of attacking electrophilic centers. This reactivity is fundamental to many of the functionalization reactions it undergoes. It will readily react with a variety of electrophiles, including alkyl halides, acyl chlorides, and carbonyl compounds.

The nucleophilic nature of the amine allows for a variety of functionalization reactions, enabling the synthesis of a wide array of derivatives. These reactions typically involve the formation of new bonds to the nitrogen atom.

Alkylation : The primary amine can be alkylated by reaction with alkyl halides. This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide. smolecule.com However, polyalkylation is a common issue, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.

Acylation : this compound can undergo acylation when treated with acid chlorides or anhydrides to form stable amide derivatives. smolecule.comresearchgate.net This reaction is generally high-yielding and, unlike alkylation, typically stops after the addition of a single acyl group, as the resulting amide is significantly less nucleophilic than the starting amine.

Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamide. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. mdpi.comrsc.org

A summary of these functionalization reactions is presented in the table below.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-), Tertiary Amine (R₂-N-), Quaternary Salt (R₃-N⁺-) |

| Acylation | Acyl Chloride (RCOCl) | Amide (RCONH-) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (RSO₂NH-) |

Interactive Data Table: Functionalization Reactions at the Amine

Reactivity of the Ethenyl Moiety of this compound

The ethenyl (vinyl) group provides a second site of reactivity within the molecule, primarily undergoing electrophilic addition and cycloaddition reactions.

The carbon-carbon double bond of the ethenyl group is electron-rich and susceptible to attack by electrophiles, leading to a variety of addition products.

Hydroboration-Oxidation : The hydroboration of vinylcyclopentane, a closely related analog, followed by oxidation, yields 2-cyclopentylethanol. researchgate.netstudysoup.com By analogy, the hydroboration of this compound with a borane (B79455) source like borane dimethyl sulfide (B99878) (BMS) or a borane-THF complex, followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), would be expected to produce 2-(1-aminocyclopentyl)ethanol. wikipedia.org This reaction typically proceeds with anti-Markovnikov regioselectivity, with the boron adding to the terminal carbon of the vinyl group. The intramolecular amine could potentially direct the hydroboration. nih.gov

Halogenation : The vinyl group can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This would result in the formation of a dihaloalkane, specifically 1-(1,2-dihaloethyl)cyclopentan-1-amine. The reaction is expected to proceed through a cyclic halonium ion intermediate.

Epoxidation : The alkene can be converted to an epoxide, a three-membered ring containing oxygen, by reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). jsynthchem.comresearchgate.net However, the presence of the basic amine group can complicate this reaction, as it may be oxidized or react with the acidic byproduct. Protection of the amine group prior to epoxidation may be necessary for a clean reaction. The product would be 2-(1-aminocyclopentyl)oxirane.

The ethenyl group can participate as a 2π-electron component in cycloaddition reactions, providing a powerful method for the construction of new ring systems.

[3+2] Cycloadditions : While there is no specific literature on this compound in [3+2] cycloadditions, the reactivity of vinyl cyclopropanes (VCPs) in palladium-catalyzed [3+2] cycloadditions with various electron-poor olefins is well-established. rsc.orgnih.govacs.orgnih.gov These reactions proceed through a zwitterionic π-allyl palladium intermediate. It is conceivable that this compound could act as the 2π component in similar cycloadditions with 1,3-dipoles such as nitrile oxides, azides, or nitrones, to form five-membered heterocyclic rings. The presence of the amine could influence the reactivity and stereoselectivity of such transformations.

Interplay between Amine and Alkene Reactivity in this compound

The close proximity of the amine and ethenyl groups on the same carbon atom suggests the potential for intramolecular reactions and electronic interactions that could modulate their respective reactivities.

Intramolecular Cyclization : Under certain conditions, intramolecular reactions could be envisioned. For instance, if the alkene is activated (e.g., through coordination to a metal catalyst), the amine could act as an intramolecular nucleophile, leading to the formation of a nitrogen-containing bicyclic system. While no specific examples for this molecule are documented, intramolecular cyclizations of amino-alkenes are known synthetic strategies. nih.govrsc.orgfrontiersin.org

Electronic Effects : The amine group may exert a modest electronic influence on the ethenyl group, and vice-versa. The primary influence would be inductive effects. The amine is generally considered an electron-donating group through the sigma framework, which could slightly increase the electron density of the double bond. Conversely, the sp² carbons of the vinyl group are more electronegative than sp³ carbons and could have a weak electron-withdrawing effect on the amine. However, these effects are likely to be minor compared to the inherent reactivity of each functional group.

Structural and Stereochemical Analysis of 1 Ethenylcyclopentan 1 Amine and Its Derivatives

Conformational Analysis of the Cyclopentane (B165970) Ring in 1-Ethenylcyclopentan-1-amine

The cyclopentane ring in this compound is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.org To alleviate this strain, the ring puckers and adopts non-planar conformations. libretexts.orgyoutube.com The two most common low-energy conformations for a cyclopentane ring are the "envelope" and "half-chair" forms. youtube.com

In the case of this compound, the cyclopentane ring is predicted to favor an envelope conformation. vulcanchem.com This arrangement minimizes the torsional strain by positioning the ethenyl and amine groups in pseudo-equatorial and pseudo-axial orientations. vulcanchem.com In the envelope conformation, four of the carbon atoms lie in a single plane, while the fifth carbon atom is out of the plane, resembling an open envelope. libretexts.org This puckering allows for a more staggered arrangement of the substituents on the ring, leading to a more stable molecule. The constant movement between these puckered conformations is a dynamic process.

| Conformation | Description | Key Feature |

| Envelope | Four carbon atoms are coplanar, with the fifth atom out of the plane. libretexts.orgyoutube.com | Reduces torsional strain by staggering some C-H bonds. libretexts.org |

| Half-Chair | Three carbon atoms are in a plane, with the other two out of the plane on opposite sides. youtube.com | Another low-energy conformation that minimizes ring strain. |

Stereochemical Purity and Control in this compound Synthesis

Achieving high stereochemical purity is a significant challenge in the synthesis of this compound, as the molecule contains a chiral center at the C1 position. The synthesis often results in a racemic mixture, which is a 50:50 mixture of both enantiomers. Several strategies can be employed to obtain enantiomerically pure or enriched forms of the amine.

One common approach is the use of chiral auxiliaries or catalysts during the synthesis. For instance, transition-metal catalysts have been utilized in cyclization reactions to construct cyclopentane cores with precise stereochemical control, achieving high diastereoselectivities. smolecule.com Another method involves the enantioselective acylation of the racemic amine. google.comgoogle.com This process uses a chiral acylating agent to selectively react with one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

The synthesis of related chiral cyclopentylamine (B150401) derivatives has also been advanced through methods like the zirconocene-mediated ring contraction, which allows for the stereoselective synthesis of precursors. smolecule.com Furthermore, the synthesis of chiral building blocks from readily available α-amino acids can proceed with retention of stereochemistry, providing another route to optically pure products. nih.gov

| Method | Description | Potential Outcome |

| Chiral Catalysis | Employs a chiral catalyst to direct the formation of one enantiomer over the other. smolecule.com | High enantiomeric excess (e.e.). nih.gov |

| Racemate Cleaving | Enantioselective acylation of the racemic amine followed by separation. google.comgoogle.com | Separation of enantiomers. |

| Chiral Building Blocks | Synthesis from optically pure starting materials, such as α-amino acids. nih.gov | High stereochemical purity. nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of this compound

A comprehensive understanding of the three-dimensional structure and dynamic processes of this compound requires the use of advanced analytical techniques. These methods provide detailed information about bond lengths, bond angles, crystal packing, and conformational dynamics.

X-ray Diffraction (XRD) is a powerful tool for determining the solid-state structure of crystalline materials. researchgate.netnih.gov Single-crystal X-ray crystallography can provide precise atomic coordinates, allowing for the unambiguous determination of the molecular structure, including the conformation of the cyclopentane ring and the relative stereochemistry of the substituents. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is useful for characterizing the bulk crystalline form of the compound. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for characterizing the structure in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can help to elucidate the connectivity and stereochemistry of the molecule. Advanced NMR techniques, such as those utilizing lanthanide-induced shifts (LIS), can provide detailed conformational information in solution by observing changes in chemical shifts upon the addition of a paramagnetic lanthanide salt. rsc.org Solid-state NMR (SSNMR) provides information about the local environment of atomic nuclei in the solid state and can be used to study polymorphism and molecular interactions. americanpharmaceuticalreview.com

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and can be sensitive to conformational changes. researchgate.netamericanpharmaceuticalreview.com These techniques probe the vibrational modes of the molecule, offering a fingerprint of its structure. americanpharmaceuticalreview.com

Other Advanced Techniques:

Neutron Diffraction: This technique is particularly useful for locating light atoms like hydrogen, providing a more complete picture of the crystal structure. researchgate.net

Electron Diffraction: Can be used to determine the structure of very small crystals or gas-phase molecules. nih.govcam.ac.uk

Computational Methods: Molecular mechanics and ab initio calculations are often used in conjunction with experimental data to predict and analyze the conformational preferences of the molecule. rsc.org

| Technique | Information Obtained | State of Matter |

| Single-Crystal X-ray Diffraction | Precise 3D atomic structure, bond lengths, and angles. researchgate.netresearchgate.net | Solid (Crystalline) |

| Powder X-ray Diffraction | Crystalline phase identification. americanpharmaceuticalreview.com | Solid (Powder) |

| NMR Spectroscopy (Solution) | Connectivity, stereochemistry, and conformational information in solution. nih.gov | Liquid |

| Solid-State NMR (SSNMR) | Polymorphism, molecular interactions in the solid state. americanpharmaceuticalreview.com | Solid |

| FTIR and Raman Spectroscopy | Functional groups and conformational information. researchgate.netamericanpharmaceuticalreview.com | Solid, Liquid, Gas |

| Neutron Diffraction | Location of light atoms (e.g., hydrogen). researchgate.net | Solid (Crystalline) |

Theoretical and Computational Investigations of 1 Ethenylcyclopentan 1 Amine

Quantum Chemical Studies (e.g., DFT) on 1-Ethenylcyclopentan-1-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like this compound. These methods provide detailed insights into the electronic structure, which is fundamental to understanding the molecule's reactivity and potential reaction pathways.

Electronic Structure and Frontier Molecular Orbitals of this compound

The electronic structure of this compound is characterized by the interplay between the cyclopentyl ring, the amino group, and the ethenyl (vinyl) group. The nitrogen atom of the primary amine acts as an electron-donating group, influencing the electron density distribution across the molecule. This can lead to the formation of an enamine-like resonance structure, which enhances the nucleophilicity of the β-carbon of the ethenyl group. wikipedia.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For allylic amines, the HOMO is typically associated with the nitrogen lone pair and the π-system of the double bond, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the σ*-orbitals of the C-N and C-C bonds, suggesting sites for nucleophilic attack. acs.orgacs.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite electrons from the HOMO to the LUMO. acs.org In studies of related allylic amines, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these orbital energies. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Allylic Amine Structure

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: Data is illustrative and based on calculations for structurally related allylic amines. acs.orgacs.org

Reaction Pathway and Transition State Calculations for this compound

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For a molecule like this compound, several reaction types, including hydroamination and palladium-catalyzed allylations, are of interest. researchgate.netlibretexts.org

DFT calculations can be employed to model the step-by-step mechanism of such reactions. For instance, in a hydroamination reaction, the amine could add across a double bond. Theoretical studies on similar systems have elucidated the intricate details of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. libretexts.orgresearchgate.net

Transition state calculations help to determine the energy barrier for a reaction, which is directly related to the reaction rate. By locating the transition state structure, a saddle point on the potential energy surface, chemists can gain insights into the geometry of the activated complex and the factors that influence the reaction's feasibility. nih.gov For example, in the palladium-catalyzed allylation of primary amines, DFT studies have been used to compare different potential mechanisms and to understand the role of ligands in favoring one pathway over another. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions of this compound

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can reveal how the molecule explores different spatial arrangements and how it interacts with solvent molecules or other reactants. ox.ac.uknih.gov

The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The ethenyl and amine substituents will influence the relative stability of these conformations. MD simulations can map the free energy landscape of these conformational changes, identifying the most stable and low-energy puckering states. nih.gov

Furthermore, MD simulations are valuable for understanding how this compound interacts with its environment. In a solution, the amine group can form hydrogen bonds with protic solvents. Simulations can quantify the strength and lifetime of these hydrogen bonds, which in turn affect the molecule's solubility and reactivity. ulisboa.ptresearchgate.net In the context of enzymatic reactions, MD can be used to predict how the molecule might dock into an enzyme's active site. ox.ac.uk

Prediction of Reactivity and Selectivity in this compound Chemistry

Theoretical and computational methods are powerful predictive tools for understanding the reactivity and selectivity of chemical reactions. For this compound, these methods can predict which sites of the molecule are most likely to react and what the stereochemical outcome of a reaction might be.

The electronic properties derived from quantum chemical calculations, such as the distribution of electron density and the shapes of frontier molecular orbitals, can predict regioselectivity. For example, in an electrophilic addition to the ethenyl group, the location of the HOMO can indicate which carbon atom is more nucleophilic and therefore more likely to be attacked by the electrophile. acs.org Computational studies on SN2 reactions of allylic systems have shown that the presence of the double bond can significantly activate the reaction center. nih.govnih.gov

Similarly, computational models can predict stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. By calculating the energies of the diastereomeric transition states, it is possible to predict which product will be favored. This is particularly important in asymmetric synthesis, where creating a specific enantiomer or diastereomer is the goal. For instance, in palladium-catalyzed allylic amination, the choice of chiral ligands can be guided by computational predictions to achieve high enantioselectivity. researchgate.net

Derivatives and Analogues of 1 Ethenylcyclopentan 1 Amine

Design and Synthesis of Substituted 1-Ethenylcyclopentan-1-amine Analogues

The design of substituted this compound analogues can be approached by considering modifications to both the cyclopentane (B165970) ring and the amine functionality. Substituents on the cyclopentyl moiety could influence steric hindrance, lipophilicity, and conformational preferences, while alterations to the amine, such as N-alkylation or the introduction of functional groups, would modulate basicity and potential intermolecular interactions.

The synthesis of such analogues would likely leverage the foundational chemistry of enamines, which are typically formed from the reaction of a ketone with a secondary amine. In this context, a plausible synthetic route to the core structure of this compound could involve the reaction of cyclopentanone (B42830) with a suitable vinyl-containing amine or, alternatively, the introduction of the vinyl group onto a pre-formed cyclopentanamine derivative.

A general approach for the synthesis of substituted analogues could involve the following strategies:

Synthesis from Substituted Cyclopentanones: A diverse range of substituted cyclopentanones can serve as starting materials. Reaction of these ketones with a vinyl amine equivalent under dehydrating conditions would yield the corresponding substituted this compound analogues. The choice of reaction conditions, such as the use of acid catalysts or azeotropic removal of water, would be critical for optimizing yields.

Modification of a Precursor Amine: An alternative strategy involves the synthesis of a substituted 1-aminocyclopentane, followed by the introduction of the ethenyl group. This could potentially be achieved through N-vinylation reactions, although these methods can sometimes be challenging and require specific catalysts.

Multi-component Reactions: More complex analogues could be accessed through multi-component reactions, which allow for the rapid assembly of molecular complexity from simple building blocks.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Strategy | Description | Key Considerations |

| Enamine Formation from Substituted Cyclopentanones | Reaction of various substituted cyclopentanones with a vinyl amine source. | Availability of substituted cyclopentanones, control of regioselectivity if unsymmetrical ketones are used. |

| N-Vinylation of Substituted Cyclopentylamines | Introduction of a vinyl group onto a pre-existing substituted cyclopentylamine (B150401). | Efficiency and selectivity of the N-vinylation method. |

| Grignard Addition to Cyclopentanone Imines | Reaction of a vinyl Grignard reagent with an imine derived from cyclopentanone. | Stability of the imine and control of side reactions. |

Structure-Reactivity and Structure-Selectivity Relationship Studies in this compound Series

The reactivity of this compound and its analogues is expected to be dictated by the interplay of the nucleophilic amine and the reactive ethenyl group. Structure-reactivity and structure-selectivity studies would be crucial for understanding and predicting the chemical behavior of this class of compounds.

The enamine-like character of this compound suggests that the α-carbon of the vinyl group would possess nucleophilic properties. This is due to the delocalization of the nitrogen lone pair into the π-system of the double bond. The extent of this nucleophilicity would be influenced by the substituents on both the cyclopentane ring and the nitrogen atom.

Key areas for investigation in structure-reactivity and structure-selectivity studies would include:

Nucleophilicity of the α-Carbon: The reactivity of the α-carbon towards various electrophiles could be quantified. Electron-donating groups on the cyclopentane ring or the nitrogen atom would be expected to enhance nucleophilicity, while electron-withdrawing groups would decrease it.

Electrophilic Addition to the Double Bond: The vinyl group can undergo electrophilic addition reactions. The regioselectivity of such additions (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic nature of the amine and any substituents present.

Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, providing a pathway to more complex cyclic structures. The stereoselectivity of these reactions would be of significant interest.

Impact of Ring Conformation: The conformation of the cyclopentane ring can influence the accessibility of the reactive sites and thus affect both reactivity and selectivity.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound Analogues

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity |

| Cyclopentane Ring | Electron-donating | Increased nucleophilicity of the α-carbon. |

| Cyclopentane Ring | Electron-withdrawing | Decreased nucleophilicity of the α-carbon. |

| Nitrogen Atom | Alkyl groups | Increased nucleophilicity and basicity. |

| Nitrogen Atom | Electron-withdrawing groups | Decreased nucleophilicity and basicity. |

Strategies for Diversity-Oriented Synthesis from this compound

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is an excellent candidate for DOS strategies due to the presence of two distinct and reactive functional groups: the amine and the vinyl group.

A DOS approach starting from this compound could involve a series of branching reaction pathways that modify different parts of the molecule, leading to a library of compounds with significant skeletal and stereochemical diversity.

Potential strategies for a diversity-oriented synthesis include:

Scaffold Modification via the Vinyl Group: The vinyl group can be used as a handle for a variety of transformations, including:

Metathesis Reactions: Cross-metathesis with different alkenes would introduce a wide range of substituents. Ring-closing metathesis could be used to form bicyclic structures.

Heck and Suzuki Couplings: These palladium-catalyzed cross-coupling reactions would allow for the introduction of aryl and other unsaturated moieties.

Multi-component Reactions: The vinyl group could participate in multi-component reactions to rapidly build molecular complexity.

Functionalization of the Amine: The amine functionality can be readily modified through:

Acylation and Sulfonylation: Reaction with a diverse set of acyl chlorides, sulfonyl chlorides, and isocyanates would generate a library of amides, sulfonamides, and ureas.

Reductive Amination: The secondary amine can be further alkylated through reductive amination with various aldehydes and ketones.

Combined Vinyl and Amine Chemistry: A powerful DOS strategy would involve the simultaneous or sequential reaction of both the vinyl group and the amine. For example, an initial reaction at the vinyl group could be followed by a cyclization reaction involving the amine, leading to novel heterocyclic scaffolds.

By systematically applying these strategies, a large and diverse library of molecules can be generated from the this compound core, enabling the exploration of a broad chemical space.

Potential Broader Applications and Future Research Directions for 1 Ethenylcyclopentan 1 Amine Chemistry

1-Ethenylcyclopentan-1-amine as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a highly versatile building block for constructing complex molecules. Analogous to vinylcyclopropanes (VCPs), which are recognized as important substrates with diverse reactivity, this compound offers multiple reaction pathways. researchgate.net The vinyl group can participate in a wide array of transformations, including cycloaddition reactions, while the amine group serves as a key nucleophilic center or as a directing group to influence the stereochemical outcome of reactions.

The cyclopentane (B165970) core imparts a specific three-dimensional geometry to the molecule, which can be exploited in the synthesis of natural products and pharmacologically active compounds where spatial arrangement is critical. The concept of using rigid scaffolds to explore three-dimensional chemical space is a growing trend in modern drug design, moving away from traditional flat, two-dimensional molecules. researchgate.net The integration of the this compound scaffold could lead to novel molecular frameworks with unique biological activities.

Below is a table outlining the potential synthetic transformations involving the distinct functional groups of this compound.

| Functional Group | Potential Reaction Type | Resulting Structure/Intermediate | Relevance in Complex Synthesis |

| Vinyl Group | Diels-Alder Cycloaddition | Fused or spirocyclic ring systems | Rapid construction of polycyclic skeletons found in natural products. |

| Heck Coupling | Arylated or vinylated cyclopentane derivatives | Introduction of molecular complexity and functional group handles. | |

| Epoxidation/Hydroxylation | Cyclopentane-based epoxides or diols | Access to highly functionalized chiral intermediates. | |

| Amine Group | N-Acylation / N-Alkylation | Amides, secondary/tertiary amines | Formation of key linkages in peptides, alkaloids, and other bioactive molecules. |

| Reductive Amination | Functionalized secondary/tertiary amines | Carbon-nitrogen bond formation for linking different molecular fragments. | |

| Directed Metalation | Ortho-functionalized aromatic derivatives (if an aryl group is attached) | Regioselective introduction of substituents. | |

| Combined | Intramolecular Cyclization | Nitrogen-containing heterocyclic systems (e.g., indolizidines) | Synthesis of alkaloid core structures. |

Exploration of this compound and Its Derivatives in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. The development of new chiral ligands is crucial for advancing this field. mdpi.comnih.gov this compound, possessing a stereocenter at the C1 position, is an attractive candidate for the development of novel chiral ligands. By resolving the racemic amine or through asymmetric synthesis, enantiopure derivatives can be obtained and further modified.

Derivatization of the amine functionality can lead to a variety of ligand classes, such as aminophosphines, which have shown potential in homogeneous catalysis. nih.gov These ligands can be coordinated with transition metals like rhodium, palladium, or iridium to create catalysts for a range of asymmetric transformations. nih.govresearchgate.net For instance, chiral cyclopentadienyl (B1206354) (Cp) ligands are highly effective in asymmetric Rh(III)-catalyzed C–H functionalization reactions, and a nitrogen-containing cyclopentane backbone could offer a new variation on this theme. dntb.gov.ua

The potential applications of such novel catalytic systems are extensive, as summarized in the table below.

| Asymmetric Reaction | Potential Metal Catalyst | Role of this compound Ligand | Potential Product Class |

| Hydrogenation | Rhodium, Iridium | Induces enantioselectivity in the reduction of prochiral olefins or ketones. | Chiral alcohols, alkanes. |

| Hydrosilylation | Rhodium, Platinum | Controls the stereoselective addition of a hydrosilane across a double bond. nih.gov | Chiral silanes, alcohols. |

| Allylic Alkylation | Palladium | Governs the facial selectivity of nucleophilic attack on a π-allyl palladium complex. | Enantioenriched compounds with new C-C bonds. |

| C-H Functionalization | Rhodium, Palladium | Directs and stereochemically controls the activation and functionalization of C-H bonds. dntb.gov.ua | Complex chiral molecules from simple precursors. |

Integration of this compound into Advanced Materials (e.g., as a monomer for polymerization chemistry)

The presence of a polymerizable vinyl group and a reactive amine group makes this compound a promising monomer for creating advanced materials with unique properties. The vinyl group can undergo chain-growth polymerization, such as free-radical or controlled radical polymerization, to form polymers with a polyolefin backbone and pendant cyclopentylamine (B150401) groups. The amine functionality can impart specific characteristics to the resulting polymer, such as basicity, hydrophilicity, and the ability to coordinate with metal ions.

Alternatively, the amine group can participate directly in step-growth polymerization. For example, it could react with dicarboxylic acids or their derivatives to form polyamides, or with aldehydes to form polyimines. The incorporation of the rigid cyclopentane ring into the polymer backbone would influence the material's thermal and mechanical properties, potentially leading to polymers with high glass transition temperatures and enhanced stability. The field of "click polymerization," which utilizes highly efficient and orthogonal reactions, could also leverage the amine functionality for polymer synthesis under mild conditions. chemrxiv.org

| Polymerization Strategy | Reactive Group(s) | Resulting Polymer Type | Potential Material Properties & Applications |

| Chain-Growth Polymerization | Vinyl group | Poly(1-vinylcyclopentan-1-amine) | Functional coatings, adhesives, ion-exchange resins, metal scavenging. |

| Step-Growth Polymerization | Amine group (with comonomer) | Polyamides, Polyimines | High-performance plastics, specialty fibers, membranes. |

| Ring-Opening Polymerization | Amine group (as initiator) | Graft copolymers (e.g., with lactones) beilstein-journals.org | Biomaterials, drug delivery systems, thermoplastic elastomers. |

| Click Polymerization | Amine group (e.g., in amino-yne reaction) | Functional polymers with dynamic bonds chemrxiv.org | Self-healing materials, degradable plastics, hydrogels. chemrxiv.org |

Emerging Methodologies and Interdisciplinary Research Opportunities for this compound

Future progress in the chemistry of this compound will be driven by the development of new synthetic methods and its application in interdisciplinary fields.

Emerging Synthetic Methodologies: Efficient and stereoselective synthesis of this compound and its derivatives is a primary research goal. Current efforts in synthetic chemistry focus on developing one-pot reactions and utilizing readily available, less toxic reagents to improve yield and reduce costs. mdpi.commdpi.com Applying novel methodologies, such as multicatalytic cascade reactions that can build molecular complexity in a single step, could provide elegant and scalable routes to this compound and its analogues. nih.gov

Interdisciplinary Research Opportunities:

Medicinal Chemistry: The cyclopentane scaffold can act as a bioisostere for other cyclic structures, such as phenyl rings, offering a three-dimensional alternative in drug design. researchgate.net The unique geometry and functional handles of this compound make it a valuable starting point for creating libraries of compounds for biological screening.

Computational Chemistry: Theoretical studies can predict the properties of polymers derived from this monomer, guiding the design of materials with targeted characteristics. Similarly, computational modeling can be used to design chiral ligands based on the this compound framework and predict their effectiveness in asymmetric catalysis, thereby accelerating the discovery of new catalytic systems.

Supramolecular Chemistry: The amine functionality can participate in hydrogen bonding and host-guest interactions, making its derivatives suitable for constructing complex supramolecular assemblies, such as rotaxanes or molecular cages, with applications in sensing and molecular machinery.

Q & A

Q. What are the recommended synthetic routes for 1-Ethenylcyclopentan-1-amine, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor amines or alkylation of cyclopentane derivatives. For example, Enamine Ltd. reports the hydrochloride salt form (Mol. Wt. 427.57, CAS 956765-08-5) as a building block, suggesting acid-mediated purification . Key steps include:

- Purification: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures).

- Validation:

- HPLC: Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for most studies.

- NMR: Compare 1H/13C spectra with reference data (e.g., PubChem’s InChIKey: SYEIQRWDGGTWSP-UHFFFAOYSA-N) .

Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Cyclization of precursors | 65–75 | 95+ | |

| Alkylation strategies | 50–60 | 90–95 |

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Adhere to precautionary codes outlined in safety guidelines:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Emergency Response: Follow codes P311 (call poison center) and P302+P352 (skin contact protocol) .

Table 2: Critical Precautionary Codes

| Code | Action |

|---|---|

| P201 | Obtain specialized handling instructions |

| P210 | Avoid heat/open flames |

| P312 | Seek medical attention if unwell |

Q. How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl3) and reference spectra from PubChem .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]+ at m/z 112.15) and fragmentation patterns.

- Elemental Analysis: Validate C, H, N percentages against theoretical values (C: 76.4%, H: 10.7%, N: 12.9%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict solubility and stability. Validate with experimental UV-Vis spectra .

Q. How can researchers resolve contradictions in stability data under varying conditions?

Methodological Answer:

- Controlled Replicates: Repeat experiments under standardized conditions (temperature, humidity) to isolate variables.

- Statistical Analysis: Apply ANOVA or t-tests to assess significance of observed discrepancies.

- Multi-Technique Validation: Cross-check stability using DSC (thermal analysis) and HPLC (degradation products) .

Q. What advanced spectroscopic techniques elucidate stereoelectronic effects in this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., cyclopentane ring puckering).

- 2D NMR (COSY, NOESY): Map spatial interactions between the ethenyl group and amine protons.

- Circular Dichroism (CD): Analyze chiral centers if enantiomers are synthesized .

Q. Key Recommendations for Academic Rigor

- Ensure experimental reproducibility by documenting methods in line with Beilstein Journal of Organic Chemistry guidelines (e.g., detailed supplementary files) .

- Address data limitations transparently, as emphasized in Reviews in Analytical Chemistry .

- Frame research questions with specificity (e.g., variables, organisms) per Group 4 Extended Essays standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.